Ethyl 4-(bromomethyl)-3-nitrobenzoate
Overview
Description
Ethyl 4-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position
Scientific Research Applications
Ethyl 4-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the bromination of ethyl 4-methylbenzoate to introduce the bromomethyl group. This is typically achieved using bromine in the presence of a light source or a radical initiator . The nitro group can be introduced via nitration of the corresponding ethyl benzoate derivative using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 4-(aminomethyl)-3-nitrobenzoate.
Oxidation: Formation of ethyl 4-(carboxymethyl)-3-nitrobenzoate or ethyl 4-(formyl)-3-nitrobenzoate.
Mechanism of Action
The mechanism of action of ethyl 4-(bromomethyl)-3-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring and stabilize intermediates in various reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)-3-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-bromobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Ethyl 4-(chloromethyl)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in substitution reactions.
Ethyl 4-(bromomethyl)-3-aminobenzoate:
The uniqueness of this compound lies in the combination of the bromomethyl and nitro groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMARRUOUZIQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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